7,8,2',4'-Tetramethoxy-isoflavone
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Overview
Description
7,8,2’,4’-Tetramethoxy-isoflavone is a synthetic isoflavone derivative characterized by the presence of four methoxy groups attached to its core structure. Isoflavones are a class of flavonoids, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,2’,4’-Tetramethoxy-isoflavone typically involves the use of intermediate ketones obtained through the Friedel-Crafts reaction. Starting from antiarol, a convenient synthesis route includes the formation of intermediate ketones, which are then subjected to methoxylation to yield the final product .
Industrial Production Methods: While specific industrial production methods for 7,8,2’,4’-Tetramethoxy-isoflavone are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize batch reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,8,2’,4’-Tetramethoxy-isoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of methoxylated isoflavones.
Mechanism of Action
The mechanism of action of 7,8,2’,4’-Tetramethoxy-isoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic and anti-estrogenic effects.
Biochanin A: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: 7,8,2’,4’-Tetramethoxy-isoflavone is unique due to its specific methoxylation pattern, which enhances its lipid solubility and bioavailability compared to other isoflavones. This unique structure allows it to interact more effectively with cellular targets and exert its biological effects .
Properties
CAS No. |
6502-88-1 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-6-12(16(9-11)23-3)14-10-25-18-13(17(14)20)7-8-15(22-2)19(18)24-4/h5-10H,1-4H3 |
InChI Key |
RGCMAUPSDHVOPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC)OC |
Origin of Product |
United States |
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